

Application Notes and Protocols for the Photochemical Reactions of Dibromodifluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromodifluoromethane (CBr_2F_2), also known as Halon 1202, is a compound of interest in various fields, including atmospheric chemistry and as a source of reactive intermediates in organic synthesis. Its photochemical behavior, particularly its dissociation under ultraviolet (UV) irradiation, is a key aspect of its reactivity. This document provides detailed application notes and protocols for conducting and analyzing the photochemical reactions of **dibromodifluoromethane**.

Core Concepts

The photochemistry of **dibromodifluoromethane** is initiated by the absorption of UV light, leading to the cleavage of a carbon-bromine bond. The primary photochemical process involves the formation of a bromodifluoromethyl radical ($\cdot\text{CF}_2\text{Br}$) and a bromine atom ($\cdot\text{Br}$).^[1]^[2] The subsequent reactions of these radical species determine the final product distribution.

Under gas-phase conditions in the presence of air, the primary products are carbonyl fluoride (CF_2O) and molecular bromine (Br_2).^[3] In the absence of oxygen, the recombination of bromodifluoromethyl radicals can lead to the formation of 1,2-dibromotetrafluoroethane

(C2F4Br2).[1][4] At very high light intensities, such as in flash photolysis, the formation of difluorocarbene (:CF2) has been observed.[1]

A key intermediate in the formation of molecular bromine has been identified as the weakly bound isomer, isodifluorodibromomethane (F2CBr-Br).[5] Theoretical studies suggest that the photochemical reaction proceeds through the triplet excited state of the **dibromodifluoromethane** molecule.[6][7]

Experimental Data

UV-Visible Absorption

Dibromodifluoromethane exhibits a maximum UV absorption at 227 nm.[8] This absorption corresponds to an $n \rightarrow \sigma^*$ transition, leading to the dissociation of the C-Br bond.

Product Distribution and Quantum Yields

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event (e.g., disappearance of reactant, formation of a product) for each photon absorbed. The photolysis of CBr2F2 has been studied at various wavelengths, and the quantum yields are summarized below.

Wavelength (nm)	Conditions	Reactant/Product	Quantum Yield (Φ)	Reference
206, 248, 302	Gas-phase, 1 atm air	Disappearance of CBr2F2	~1.0	[3]
206, 248, 302	Gas-phase, 1 atm air	Appearance of CF2O	~1.0	[3]
206, 248, 302	Gas-phase, 1 atm air	Appearance of Br2	~1.0	[3]
265	Gas-phase	Formation of C2F4Br2	Decreases with increasing pressure	[1][4]

Experimental Protocols

Protocol 1: Gas-Phase Photolysis of Dibromodifluoromethane

This protocol describes the general procedure for the gas-phase photolysis of CBr₂F₂ to study its primary photochemical dissociation and subsequent reactions.

Materials:

- **Dibromodifluoromethane** (CBr₂F₂), purified by preparative gas chromatography.[\[1\]](#)
- Inert gas (e.g., Nitrogen, Argon) or air, as required.
- Actinometer (for quantum yield measurements, e.g., acetone).

Equipment:

- Photochemical reactor: A quartz or borosilicate glass vessel with a known volume (e.g., 100-500 mL). The vessel should be equipped with high-vacuum stopcocks and a connection to a vacuum line.[\[1\]](#) For wavelength-specific experiments, sapphire windows can be used.[\[3\]](#)
- UV light source: A mercury lamp (for lines at 254 nm) or a xenon arc lamp with a monochromator to select specific wavelengths.
- Vacuum line: For degassing the sample and introducing gases into the reactor.
- Analytical instrument: A gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.
- UV-Visible spectrophotometer: To measure the absorbance of CBr₂F₂.

Procedure:

- Sample Preparation:
 - Connect the photochemical reactor to the vacuum line and evacuate it to a high vacuum (<10⁻⁴ Torr).

- Introduce a known pressure of CBr_2F_2 into the reactor. The pressure can be measured using a capacitance manometer.
- If required, add a known pressure of a diluent gas (e.g., N_2 , Ar, or air).
- Photolysis:
 - Place the reactor in a thermostatted housing to maintain a constant temperature.
 - Position the UV light source at a fixed distance from the reactor. A parallel beam of light filling the entire reaction vessel is ideal.[\[1\]](#)
 - Irradiate the sample for a predetermined amount of time. For quantum yield measurements, the reaction should be kept below ~1% conversion.[\[1\]](#)
- Actinometry (for Quantum Yield Determination):
 - Separately, or in a parallel setup, irradiate a chemical actinometer under the identical conditions used for the CBr_2F_2 photolysis. This allows for the determination of the light intensity.
- Product Analysis:
 - After irradiation, connect the reactor to the GC-MS inlet.
 - Inject a sample of the reactor contents into the GC-MS to identify and quantify the products and the remaining CBr_2F_2 .
 - Products can be identified by their mass spectra and confirmed by comparing their retention times with those of authentic samples.[\[1\]](#)

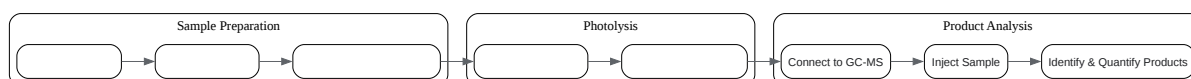
Data Analysis:

- Calculate the concentration of reactants consumed and products formed from the GC-MS data.
- Determine the quantum yield for the disappearance of CBr_2F_2 and the formation of each product using the data from the actinometry experiment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a gas-phase photolysis experiment of **dibromodifluoromethane**.

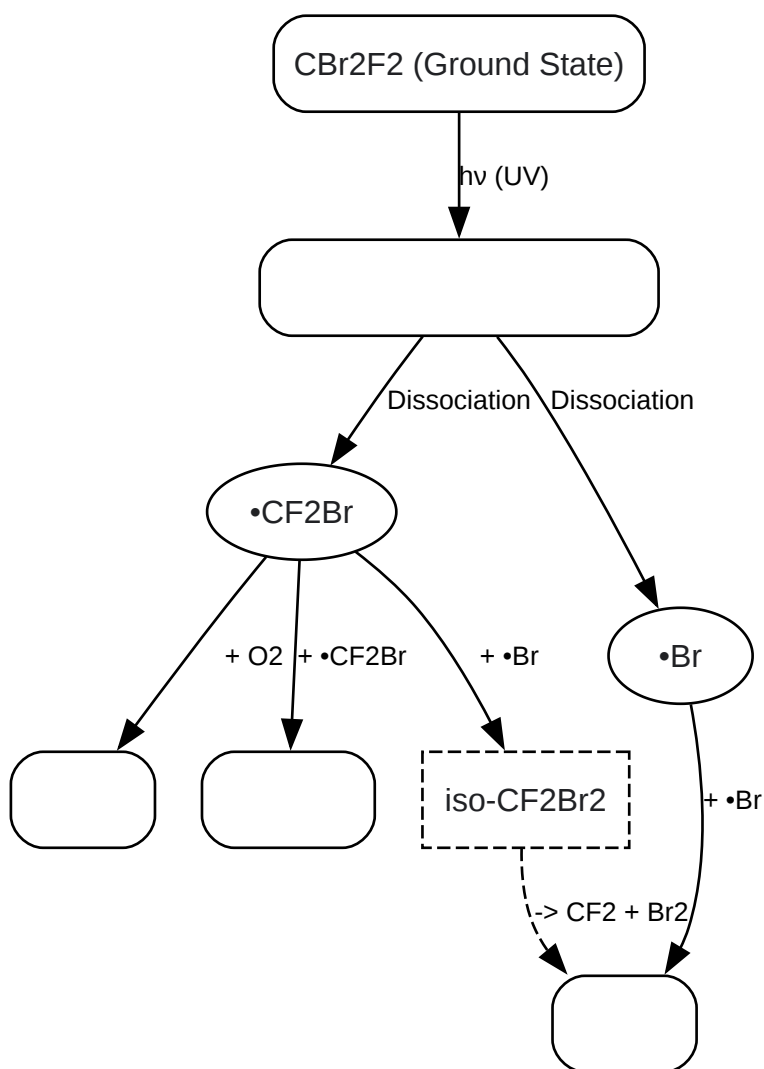


[Click to download full resolution via product page](#)

Caption: Workflow for gas-phase photolysis of CBr_2F_2 .

Photochemical Reaction Pathway

The following diagram illustrates the proposed photochemical reaction pathway for **dibromodifluoromethane**.



[Click to download full resolution via product page](#)

Caption: Photochemical reaction pathway of CBr_2F_2 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photolysis of dibromodifluoromethane at 265 nm - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing)

[pubs.rsc.org]

- 2. Diverse photochemical behavior of dibromodifluoromethane (CF_2Br_2) monomer and cluster under gigawatt intensity laser fields - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolysis of dibromodifluoromethane at 265 nm - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Matrix isolation and computational study of isodifluorodibromomethane ($\text{F}_2\text{CBr}-\text{Br}$): a route to Br_2 formation in CF_2Br_2 photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes ($\text{Ph}_3\text{MM}'\text{Ph}_2\text{Me}$; M, $\text{M}' = \text{Si}$ and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DFT study on the degradation mechanism of vitamin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibromodifluoromethane | CBr_2F_2 | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Photochemical Reactions of Dibromodifluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204443#experimental-setup-for-photochemical-reactions-of-dibromodifluoromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com